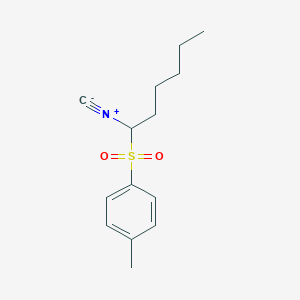

1-N-Pentyl-1-tosylmethyl isocyanide

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H19NO2S |

|---|---|

Molecular Weight |

265.37 g/mol |

IUPAC Name |

1-(1-isocyanohexylsulfonyl)-4-methylbenzene |

InChI |

InChI=1S/C14H19NO2S/c1-4-5-6-7-14(15-3)18(16,17)13-10-8-12(2)9-11-13/h8-11,14H,4-7H2,1-2H3 |

InChI Key |

LLASIUMLYUMVAO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC([N+]#[C-])S(=O)(=O)C1=CC=C(C=C1)C |

Origin of Product |

United States |

Synthesis and Properties of 1 N Pentyl 1 Tosylmethyl Isocyanide

While specific experimental data for 1-N-Pentyl-1-tosylmethyl isocyanide is not extensively reported in the literature, its synthesis follows a well-established protocol for the alkylation of TosMIC.

The primary route for the synthesis of α-alkylated TosMIC derivatives involves the deprotonation of TosMIC at the α-carbon using a suitable base, followed by reaction with an alkyl halide. In the case of this compound, this would involve the reaction of TosMIC with a pentyl halide, such as 1-bromopentane (B41390) or 1-iodopentane (B145852), in the presence of a base like sodium hydride or potassium tert-butoxide in an aprotic solvent.

The general synthetic approach is as follows:

Deprotonation of TosMIC with a strong base to form a carbanion.

Nucleophilic attack of the carbanion on the pentyl halide to form the C-C bond.

This reaction is generally efficient and provides a straightforward entry to a variety of α-substituted TosMIC reagents.

Table 1: Physical and Chemical Properties

| Property | Value |

| Compound Name | This compound |

| CAS Number | 578726-91-7 chemsrc.comchemsrc.combuyersguidechem.com |

| Molecular Formula | C₁₄H₁₉NO₂S chemsrc.com |

| Molecular Weight | 265.37 g/mol |

| Physical State | Not reported |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Compound Name | Tosylmethyl isocyanide (TosMIC) |

| CAS Number | 36635-61-7 drugfuture.com |

| Molecular Formula | C₉H₉NO₂S nih.gov |

| Molecular Weight | 195.24 g/mol drugfuture.com |

| Physical State | Colorless to light brown solid wikipedia.orgchemicalbook.com |

| Melting Point | 109-113 °C (decomposes) chemicalbook.com |

Chemical Reactivity and Synthetic Applications

The pentyl group in 1-N-Pentyl-1-tosylmethyl isocyanide is expected to influence its reactivity sterically and electronically compared to the parent TosMIC. However, the fundamental reaction pathways available to α-alkylated TosMIC derivatives remain accessible.

These compounds are valuable intermediates in organic synthesis, particularly for the construction of substituted heterocyclic systems. For instance, they can be employed in the synthesis of polysubstituted pyrroles, imidazoles, and oxazoles through various cycloaddition and multicomponent reactions. researchgate.net The presence of the pentyl group would lead to the incorporation of this substituent into the final heterocyclic product, providing a route to analogues with increased lipophilicity.

One notable application of alkylated TosMIC derivatives is in the Van Leusen reaction and its variations for the synthesis of heterocycles. organic-chemistry.org For example, the reaction of an α-alkylated TosMIC with an appropriate Michael acceptor can lead to the formation of substituted pyrroles. Similarly, reactions with imines or aldehydes can yield substituted imidazoles and oxazoles, respectively.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Characteristic Signals |

| ¹H NMR | Signals corresponding to the tosyl group (aromatic protons and methyl protons), a signal for the methine proton adjacent to the isocyanide and sulfonyl groups, and signals for the pentyl chain protons. |

| ¹³C NMR | Resonances for the carbons of the tosyl group, the isocyanide carbon, the methine carbon, and the carbons of the pentyl group. |

| IR Spectroscopy | A strong, characteristic absorption band for the isocyanide (-N≡C) stretching vibration, typically in the range of 2150-2110 cm⁻¹. Absorptions for the sulfonyl group (S=O) will also be present. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound (265.37 g/mol ) and characteristic fragmentation patterns. |

Conclusion

Van Leusen Reaction and its Expansions

The Van Leusen reaction is a cornerstone of TosMIC chemistry, providing a powerful method for the conversion of carbonyl compounds into other valuable functional groups and heterocycles. wikipedia.org

The Van Leusen reaction enables the transformation of ketones into nitriles with the addition of one carbon atom. organic-chemistry.orgwikipedia.org The reaction is initiated by the deprotonation of TosMIC at the α-carbon, which is facilitated by the electron-withdrawing effects of both the sulfonyl and isocyanide groups. wikipedia.org The resulting carbanion then acts as a nucleophile, attacking the carbonyl carbon of a ketone. This is followed by a 5-endo-dig cyclization to form a five-membered ring intermediate. wikipedia.orgnrochemistry.com Tautomerization and subsequent ring-opening, driven by the elimination of the stable tosyl group, leads to the formation of an N-formylated alkeneimine. wikipedia.org Finally, solvolysis of this intermediate furnishes the corresponding nitrile. wikipedia.orgnrochemistry.com While the reaction can proceed without an alcohol, the presence of a primary alcohol like methanol (B129727) or ethanol (B145695) can significantly accelerate the deformylation step. organic-chemistry.org

Table 1: General Conditions for the Van Leusen Nitrile Synthesis

| Parameter | Condition | Reference |

|---|---|---|

| TosMIC Derivative | p-Toluenesulfonylmethyl isocyanide (TosMIC) | nrochemistry.com |

| Substrate | Ketones | wikipedia.org |

| Base | t-BuOK | nrochemistry.com |

| Solvent | THF, DME | nrochemistry.com |

| Temperature | -60 °C to reflux | nrochemistry.com |

| Additives | Methanol or Ethanol (catalytic amounts) | organic-chemistry.org |

No specific data for this compound was found.

The Van Leusen reaction can be adapted for the synthesis of oxazoles and imidazoles. researchgate.netwikipedia.org When aldehydes are used as the carbonyl source, the reaction pathway leads to the formation of oxazoles. wikipedia.org The mechanism is similar to nitrile formation up to the cyclization step. With aldehydes, the intermediate oxazoline (B21484) readily eliminates the tosyl group to yield the aromatic oxazole (B20620) ring. wikipedia.org

For the synthesis of imidazoles, the reaction starts with an aldimine, which can be pre-formed or generated in situ from an aldehyde and an amine. organic-chemistry.org The deprotonated TosMIC adds to the carbon-nitrogen double bond of the imine, followed by cyclization and elimination of the tosyl group to afford the imidazole (B134444) ring. organic-chemistry.org This three-component variation (aldehyde, amine, and TosMIC) is a powerful tool for constructing substituted imidazoles. organic-chemistry.org

Table 2: Van Leusen Reaction for Heterocycle Synthesis

| Product | Starting Materials | Key Features | Reference |

|---|---|---|---|

| Oxazole | Aldehyde, TosMIC | Direct conversion of aldehydes to 5-substituted oxazoles. | wikipedia.org |

| Imidazole | Aldimine (or Aldehyde + Amine), TosMIC | Forms 1,5-disubstituted or 1,4,5-trisubstituted imidazoles. | organic-chemistry.orgresearchgate.net |

No specific examples utilizing this compound were found in the literature.

Isocyanide-Based Multicomponent Reactions (IMCRs)

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. nih.gov TosMIC and its derivatives are valuable components in several important IMCRs.

The Ugi four-component reaction (Ugi-4CR) is a versatile MCR that typically involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. nih.govthieme-connect.de The use of TosMIC as the isocyanide component in the Ugi reaction has been explored, providing access to complex, highly functionalized molecules. nih.gov The reaction of four-membered heterocyclic ketones, acids, amines, and TosMIC has been shown to proceed in good to high yields, demonstrating the utility of TosMIC in generating pharmaceutically relevant scaffolds. nih.gov The tosyl group in the Ugi product can also serve as a handle for further synthetic transformations. nih.gov

Table 3: Representative Ugi Reaction with a TosMIC Derivative

| Ketone | Amine | Acid | Isocyanide | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-Oxoazetidine deriv. | Various | Benzoic acid | TosMIC | CF₃CH₂OH | Good to High | nih.gov |

| α-Phosphorated ketimine | - | Phenylacetic acid | Cyclohexyl isocyanide | CH₂Cl₂ | - | researchgate.net |

Specific data for this compound in the Ugi reaction is not available in the reviewed literature. The table shows examples with general TosMIC or other isocyanides.

The Passerini three-component reaction (P-3CR) involves the reaction of a carbonyl compound, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgnih.gov The reaction is believed to proceed through a concerted, non-ionic pathway in aprotic solvents, where hydrogen bonding plays a crucial role. organic-chemistry.org The use of TosMIC in the Passerini reaction has been demonstrated with four-membered heterocyclic ketones, affording the corresponding adducts in good yields. nih.gov The reaction conditions, such as solvent and the nature of the acid, can significantly influence the reaction outcome. nih.govresearchgate.net

Table 4: Passerini Reaction Employing TosMIC

| Ketone | Acid | Isocyanide | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-Oxoazetidine deriv. | Benzoic acid | TosMIC | Toluene | 40 °C | Good | nih.gov |

No specific examples of the Passerini reaction with this compound have been reported in the surveyed literature.

The Groebke-Blackburn-Bienaymé (GBB) reaction is a three-component reaction between an amidine, an aldehyde, and an isocyanide to produce substituted imidazo[1,2-a]-heterocycles. beilstein-journals.orgnih.govorganic-chemistry.orgbeilstein-journals.org This reaction is a powerful tool for the synthesis of various biologically active compounds. nih.govresearchgate.netresearchgate.net While the general GBB reaction has been extensively studied with a variety of isocyanides, including aliphatic ones like pentyl isocyanide, specific examples employing a TosMIC derivative as the isocyanide component are less common. beilstein-journals.orgnih.gov However, the versatility of the GBB reaction suggests that N-substituted TosMIC derivatives could potentially be used. The reaction is often catalyzed by Lewis or Brønsted acids and can be performed under various conditions, including microwave irradiation and in green solvents. beilstein-journals.orgorganic-chemistry.org

Table 5: Example of a GBB Reaction with Pentyl Isocyanide

| Amidine | Aldehyde | Isocyanide | Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| Indazol-3-amine | Isatin | Pentyl isocyanide | Supramolecular acid catalyst | Water | - | beilstein-journals.orgnih.gov |

This table illustrates a GBB reaction with pentyl isocyanide, not this compound, as no data for the latter was found.

Cycloaddition Reactions and Heterocyclic Synthesis

The intrinsic reactivity of the TosMIC scaffold makes it an exceptional partner in cycloaddition reactions, providing a powerful and direct route to a wide variety of heterocyclic systems. The reaction of the α-anion of TosMIC with various unsaturated systems, followed by cyclization and elimination of the tosyl group, is a cornerstone of its synthetic utility.

Construction of Pyrrole (B145914) and Indole (B1671886) Architectures

The most prominent application of TosMIC in this context is the Van Leusen pyrrole synthesis, a formal [3+2] cycloaddition reaction. nih.gov This method provides a highly efficient route to substituted pyrroles from Michael acceptors. The reaction is initiated by the base-induced deprotonation of TosMIC. The resulting anion then acts as a three-atom synthon, adding to an activated alkene (the Michael acceptor). nih.gov The subsequent steps involve an intramolecular cyclization followed by the elimination of p-toluenesulfinic acid to yield the aromatic pyrrole ring. nih.gov

The versatility of the Van Leusen pyrrole synthesis stems from the wide range of Michael acceptors that can be employed. These include alkenes bearing various electron-withdrawing groups (EWGs) such as esters, ketones, nitriles, and nitro groups. nih.gov The nature of the EWG and the substitution pattern of the alkene directly influence the substitution pattern of the resulting pyrrole. Typically, the activating group of the Michael acceptor is installed at the 3-position of the pyrrole ring. nih.gov

For instance, the reaction of TosMIC with α,β-unsaturated esters or ketones leads to the formation of 3,4-disubstituted pyrroles. mdpi.com This methodology has been widely used to prepare a diverse array of pyrrole derivatives, including those with aryl, heteroaryl, and aroyl substituents. nih.govmdpi.com The reaction conditions are generally mild, often employing bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). tandfonline.com

The synthesis of indole scaffolds using TosMIC often proceeds through the initial formation of a pyrrole ring, which is subsequently annulated. A notable example is the tandem one-pot synthesis of benz[e]indoles. acs.org This process begins with the [3+2] cycloaddition of TosMIC to an alkyne-tethered chalcone (B49325) or cinnamate (B1238496) to form a pyrrole intermediate in situ. This intermediate then undergoes an iodocyclization to construct the fused indole system. acs.org Similarly, 3-indolylpyrroles can be synthesized through the base-mediated cycloaddition of TosMIC with activated indole-vinylenes, providing a direct route to these linked heterocyclic systems. tandfonline.com

Table 2: Synthesis of Pyrrole and Indole Derivatives via TosMIC Cycloaddition

| Reactant 1 (Michael Acceptor/Precursor) | Reactant 2 | Base/Solvent | Product | Yield (%) | Ref |

| Indole-3-vinyl ester | TosMIC | t-BuOK/DMF | 3-Indolylpyrrole derivative | 75 | tandfonline.com |

| Alkyne-tethered cinnamate | TosMIC | NaH/CH₂Cl₂ then I₂ | Benz[e]indole derivative | 79 | acs.org |

| Methyl 3-arylacrylate ester | TosMIC | K₂CO₃/MeOH | 4-Aryl-3-(methoxycarbonyl)-pyrrole | (Not specified) | nih.gov |

| Heteroaryl chalcone | TosMIC | NaH/DMSO | 3-Aryl-4-heteroarylpyrrole | (Good yields) | mdpi.com |

| 2-Methyleneindene-1,3-dione | TosMIC | Ag-catalyzed | Benzo[f]indole-4,9-dione | (Good yields) | researchgate.net |

This table is interactive and can be sorted by column headers.

Carbon-Insertion and Functionalization Strategies

Reductive Cyanation Methodologies

Reductive cyanation is a powerful transformation that converts ketones and aldehydes into nitriles. The parent reagent, TosMIC, is highly effective for the reductive cyanation of a wide array of ketones. organic-chemistry.orgwikipedia.org This reaction typically proceeds in the presence of a base, such as potassium tert-butoxide, in aprotic solvents like dimethoxyethane (DME) or dimethyl sulfoxide (B87167) (DMSO). researchgate.netvarsal.com The addition of a protic solvent like methanol can accelerate the reaction. organic-chemistry.org

However, it is crucial to note that reductive cyanation using this methodology requires the presence of two acidic protons on the α-carbon of the isocyanide reagent. varsal.com As this compound possesses only one such proton, it is not a suitable reagent for this specific transformation. The reaction mechanism involves the formation of an intermediate that cannot be formed with an α-substituted TosMIC derivative. wikipedia.org

The general reductive cyanation of ketones using the parent TosMIC is illustrated by the conversion of various ketones to their corresponding nitriles in high yields.

| Ketone | Base/Solvent | Temperature (°C) | Yield (%) | Reference |

| Cyclohexanone | t-BuOK/DME | 20 | 95 | organic-chemistry.org |

| Acetophenone | t-BuOK/DME | 20 | 85 | organic-chemistry.org |

| Benzophenone | t-BuOK/DMSO | 20 | 90 | organic-chemistry.org |

| Camphor | t-BuOK/DMSO | 60 | 75 | organic-chemistry.org |

This table presents data for the parent TosMIC reagent to illustrate the general methodology.

α-Alkylation and Dialkylation of TosMIC for Substituted Systems

The acidic nature of the α-protons of TosMIC allows for its facile deprotonation and subsequent alkylation, providing access to a wide range of α-substituted and α,α-disubstituted derivatives. organic-chemistry.orgresearchgate.net The synthesis of this compound is achieved through the mono-alkylation of TosMIC.

The reaction is typically carried out by treating TosMIC with a base, such as sodium hydride or potassium tert-butoxide, to generate the corresponding anion. This anion is then reacted with an alkylating agent, in this case, a pentyl halide (e.g., 1-bromopentane (B41390) or 1-iodopentane), to yield the desired α-pentyl substituted product. researchgate.netvarsal.com Phase-transfer catalysis conditions have also been employed for the alkylation of TosMIC. researchgate.net

Further deprotonation of the mono-alkylated product, this compound, followed by reaction with a second alkylating agent (which can be the same or different from the first), leads to the formation of α,α-dialkylated TosMIC derivatives. researchgate.net

| TosMIC Derivative | Alkylating Agent | Base/Solvent | Product | Yield (%) | Reference |

| TosMIC | 1-Bromopentane | NaH/THF | This compound | Not specified | researchgate.net (General Method) |

| TosMIC | Benzyl bromide | t-BuOK/DME | α-Benzyl-TosMIC | Not specified | organic-chemistry.org |

| α-Benzyl-TosMIC | Methyl iodide | t-BuOK/DME | α-Benzyl-α-methyl-TosMIC | Not specified | organic-chemistry.org (General Method) |

Umpolung Reactivity for Ketone Synthesis

The dialkylated derivatives of TosMIC, such as α-pentyl-α-alkyl-substituted systems, serve as important intermediates in the synthesis of ketones. This application represents an umpolung (polarity inversion) of the typical reactivity of a carbonyl carbon. organic-chemistry.org In this sequence, the carbon atom of the isocyanide, which is initially part of a nucleophilic anion, is transformed into an electrophilic carbonyl carbon.

The synthesis of a ketone from a dialkylated TosMIC derivative is achieved through acidic hydrolysis. organic-chemistry.orgresearchgate.net For instance, the hydrolysis of an α-pentyl-α-alkyl-TosMIC derivative with an acid, such as sulfuric acid, in a suitable solvent like sulfolane, yields the corresponding pentyl alkyl ketone. organic-chemistry.org This method is versatile and allows for the preparation of both symmetrical and unsymmetrical ketones. researchgate.net

| Dialkylated TosMIC | Hydrolysis Conditions | Ketone Product | Yield (%) | Reference |

| α-Pentyl-α-methyl-TosMIC | H2SO4/Sulfolane | 2-Heptanone | Not specified | organic-chemistry.org (General Method) |

| α,α-Dibenzyl-TosMIC | H2SO4/Sulfolane | Dibenzyl ketone | Not specified | organic-chemistry.org (General Method) |

| α-Ethyl-α-propyl-TosMIC | H2SO4/Sulfolane | 3-Hexanone | Not specified | organic-chemistry.org (General Method) |

Derivatization to α-Acyloxyketones and α-Amino Ketones

While direct transformations of this compound to α-acyloxyketones and α-amino ketones are not the primary application, intermediates derived from TosMIC chemistry can be utilized in established synthetic routes to access these valuable compounds.

α-Acyloxyketones: The Passerini three-component reaction, which involves an isocyanide, a carboxylic acid, and an aldehyde or ketone, is a well-known method for the synthesis of α-acyloxycarboxamides. mdpi.com While not a direct conversion of the pentyl-TosMIC derivative itself, the isocyanide functionality is key. A related approach, the Pinner reaction, can be considered for the synthesis of α-acyloxyketones, although this typically involves the reaction of a nitrile with an alcohol in the presence of an acid catalyst.

α-Amino Ketones: The Strecker synthesis is a classical and versatile method for the preparation of α-amino acids from aldehydes or ketones, ammonia, and a cyanide source. masterorganicchemistry.comorganic-chemistry.orgwikipedia.orgjk-sci.commasterorganicchemistry.com A variation of this synthesis can be envisioned where an intermediate derived from a TosMIC-based reaction is converted to an α-amino ketone. For instance, a ketone synthesized via the umpolung strategy described in section 2.4.3 could be subjected to Strecker conditions (e.g., reaction with an amine and a cyanide source, followed by hydrolysis) to yield the corresponding α-amino ketone. wikipedia.org The initial step involves the formation of an imine from the ketone, which is then attacked by the cyanide nucleophile to form an α-aminonitrile. Subsequent hydrolysis of the nitrile group furnishes the α-amino ketone. masterorganicchemistry.com

Synthesis of α-Substituted Tosylmethyl Isocyanides (e.g., 1-Alkyl-1-tosylmethyl isocyanides, 1-Phenyl-1-tosylmethyl isocyanide, this compound as a representative example)

The synthesis of α-substituted TosMIC derivatives is crucial for expanding their application in organic chemistry. While TosMIC itself is commercially available, its substituted congeners often require specific preparation methods. orgsyn.org Two primary strategies have emerged for the synthesis of these valuable reagents: the dehydration of α-substituted N-formamides and the direct alkylation of the TosMIC anion.

A general and efficient route to α-substituted TosMIC reagents involves the dehydration of the corresponding N-(α-tosylalkyl)formamides. orgsyn.org This method has been successfully applied to prepare compounds like α-tosylbenzyl isocyanide (also known as (1-Phenyl-1-tosyl)methyl isocyanide). orgsyn.orgchemimpex.com The process typically begins with the formation of the N-formamide precursor. For instance, N-(α-tosylbenzyl)formamide is prepared by reacting benzaldehyde, formamide, and chlorotrimethylsilane, followed by the addition of p-toluenesulfinic acid. orgsyn.org The subsequent dehydration of the formamide, often achieved using a dehydrating agent like phosphorus oxychloride in the presence of a base such as triethylamine, yields the desired α-substituted isocyanide. orgsyn.orgchemicalbook.com

Another powerful method for generating α-substituted derivatives is the direct alkylation of TosMIC. organic-chemistry.org The α-carbon of TosMIC is sufficiently acidic (pKa ≈ 14) to be readily deprotonated by a suitable base, forming a carbanion. varsal.comwikipedia.org This nucleophilic anion can then react with various electrophiles, such as alkyl halides, in SN2 substitution reactions to yield mono-substituted derivatives. varsal.com This process can be repeated to afford di-substituted products, making it a modular approach for creating a diverse library of TosMIC analogues. varsal.comresearchgate.net

For the synthesis of the representative example, This compound , a sequential dialkylation approach would be employed. First, TosMIC would be mono-alkylated with a suitable pentyl halide (e.g., 1-iodopentane) after deprotonation. A second, distinct alkylation step would not be necessary as the target molecule is a mono-substituted derivative where the second substituent on the alpha-carbon is a hydrogen atom. Therefore, the synthesis would involve the mono-alkylation of TosMIC.

General Synthesis of α-Alkyl TosMIC Derivatives via Alkylation:

Below is a table summarizing the preparation of various substituted TosMIC reagents, highlighting the versatility of these synthetic methods.

Preparation of Novel TosMIC Analogues with Tuned Reactivity

Modifying the fundamental structure of TosMIC allows for the fine-tuning of its reactivity, stability, and physical properties, leading to novel analogues suitable for specialized applications. A significant development in this area is the creation of polymer-bound TosMIC reagents. organic-chemistry.org

One approach involves the free-radical polymerization of (4-ethenylphenyl)sulfonylmethyl isocyanide, resulting in a polymeric TosMIC analogue. organic-chemistry.org Another strategy utilizes a resin, such as the Tentagel-SH (Rapp polymer), as a starting point to synthesize a solid-phase TosMIC (PS-TOSMIC) over several steps. organic-chemistry.org These solid-supported analogues offer significant advantages in process chemistry, particularly in the context of combinatorial and solid-phase organic chemistry (SPOC). organic-chemistry.org Key benefits include:

Simplified Purification: The polymeric reagent and the eliminated polymeric sulfinic acid by-product can be easily removed by filtration, streamlining the purification of the desired product.

Automation: The use of solid-phase reagents is highly amenable to automated synthesis, facilitating the rapid generation of compound libraries.

These polymeric analogues have been successfully employed in reactions such as the reductive cyanation of ketones and the synthesis of heterocycles like imidazoles and oxazoles. organic-chemistry.org

Structure-Reactivity Relationships in Modified Isocyanide Reagents

The reactivity of TosMIC and its derivatives is a direct consequence of the interplay between its three key functional components: the isocyanide, the α-carbon, and the tosyl group. organic-chemistry.orgnih.gov Altering the substitution at the α-carbon directly influences the reagent's steric and electronic properties, thereby modulating its reactivity.

Electronic Effects: The sulfonyl (SO₂) and isocyanide (NC) groups are both strongly electron-withdrawing, which significantly increases the acidity of the α-proton(s). varsal.comresearchgate.net When an alkyl group, such as an N-pentyl group, replaces one of the α-protons, its electron-donating inductive effect can slightly decrease the acidity of the remaining proton compared to the parent TosMIC. This can affect the ease of deprotonation and the subsequent nucleophilicity of the resulting anion.

Steric Effects: The introduction of substituents at the α-position creates steric hindrance around the reactive center. This can influence the rate and stereochemical outcome of reactions. organic-chemistry.org For example, in the Van Leusen reaction for nitrile synthesis from ketones, the steric bulk of both the ketone and the substituted TosMIC reagent can affect reaction rates and yields. organic-chemistry.org For highly hindered or less reactive ketones, more forcing conditions, such as higher temperatures and the use of solvents like DMSO, may be required. organic-chemistry.org

Reactivity of the Isocyanide Carbon: The isocyanide carbon itself can act as both a nucleophile and an electrophile. nih.gov While alkyl isocyanides are known to act as radical acceptors, the intermediate imidoyl radicals can be prone to fragmentation. acs.org The stability and reaction pathways of these intermediates are influenced by the substituents on the α-carbon.

The relationship between structure and reactivity is summarized in the table below.

Oxidation of TosMIC to Tosylmethyl Isocyanate and Subsequent Transformations

Beyond its use as a nucleophilic building block, TosMIC can be transformed into other reactive intermediates. A notable example is its oxidation to p-toluenesulfonylmethyl isocyanate (TsCH₂N=C=O), a highly reactive bifunctional molecule. nih.gov

A mild and efficient one-step synthesis has been developed for this transformation, making the isocyanate readily accessible from the commercially available isocyanide. nih.gov The oxidation is typically carried out using dimethyl sulfoxide (DMSO) as the oxidant in the presence of catalytic amounts of trifluoroacetic anhydride (B1165640) (TFAA). nih.gov This method provides superior results compared to older, multi-step procedures. nih.gov

The resulting tosylmethyl isocyanate is a valuable synthetic intermediate due to its combination of a highly electrophilic isocyanate group, an acidic methylene (B1212753) group, and a reactive tosyl leaving group. nih.gov It readily participates in nucleophilic addition reactions with a variety of nucleophiles: nih.gov

Alcohols and Amines: Reaction with alcohols and amines (primary and secondary) leads to the formation of the corresponding N-tosylmethylcarbamates and N-tosylmethylureas, respectively. nih.gov

Thiols: Thiols add to the isocyanate to produce N-tosylmethylthiocarbamates. nih.gov

Carboxylic Acids: Reaction with carboxylic acids yields N-tosylmethylamides. These amides are themselves versatile intermediates that can undergo further substitution reactions with organometallic reagents, such as those derived from copper and magnesium. nih.gov

This oxidative transformation significantly broadens the synthetic utility of the TosMIC scaffold, providing access to a different class of compounds and reaction pathways.

Catalytic Approaches in Tosylmethyl Isocyanide Tosmic Chemistry

Transition Metal Catalysis for TosMIC-Mediated Reactions

Transition metal catalysis offers a powerful platform for activating TosMIC and its derivatives, enabling a diverse range of chemical transformations. The α-proton of 1-N-Pentyl-1-tosylmethyl isocyanide can be readily abstracted by a base, and the resulting nucleophile can participate in various metal-catalyzed reactions.

Silver catalysts, in particular, have been effectively employed in asymmetric aldol-type reactions of TosMIC with aldehydes. acs.org It is conceivable that a similar approach could be applied to this compound. In such a reaction, a chiral silver(I) complex would coordinate with the isocyanide, facilitating the addition to an aldehyde to potentially form chiral oxazolines. The steric bulk of the pentyl group could play a crucial role in the diastereoselectivity of the product.

Rhodium catalysts are also prominent in the chemistry of isocyanides. For instance, rhodium complexes have been used for the diarylation of isocyanides. researchgate.net Applying this to this compound could lead to the synthesis of highly substituted imine derivatives. Furthermore, rhodium-catalyzed α-alkylation of ketones, a well-established transformation, could potentially be adapted for use with this compound as the alkylating agent, although this would be a novel application. mdpi.com

Palladium catalysis, a cornerstone of modern organic synthesis, also presents numerous opportunities. Palladium-catalyzed allylic alkylation is a classic C-C bond-forming reaction. mdpi.com A combination of palladium catalysis with enamine organocatalysis has been shown to effect the direct α-allylic alkylation of aldehydes. organic-chemistry.org It is plausible that this compound could serve as a nucleophile in such a system, leading to the formation of complex α-allylated products.

The following table summarizes potential transition metal-catalyzed reactions involving this compound based on analogous systems.

| Catalyst System | Reaction Type | Potential Product with this compound |

| Chiral Silver(I) Complex | Asymmetric Aldol (B89426) Reaction | Chiral 5-pentyl-5-tosyl-2-oxazolines |

| Rhodium/[RhCl(nbd)]₂ | Diarylation | N-(diarylmethyl)-1-pentyl-1-tosylmethanimine |

| Palladium/Chiral Ligand | Asymmetric Allylic Alkylation | α-Allylated 1-pentyl-1-tosylmethyl isocyanide derivatives |

Application of Organocatalysis and Brønsted/Lewis Acid Catalysis

Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, often complementing traditional metal-based catalysts. For reactions involving TosMIC derivatives, both Brønsted and Lewis acid catalysis, as well as phase-transfer catalysis, have been successfully employed.

Brønsted acid catalysis, in conjunction with a Lewis base, has been utilized for various asymmetric transformations. mdpi.com For instance, chiral Brønsted acids can protonate and activate electrophiles, rendering them more susceptible to nucleophilic attack by the deprotonated form of this compound. This approach could be valuable in developing enantioselective Mannich-type reactions or Michael additions.

Lewis acid catalysis can also play a significant role. Chiral Lewis acids can coordinate to the electrophile, controlling the facial selectivity of the attack by the isocyanide-derived nucleophile. This has been demonstrated in the diastereoselective allylation of chiral N-tosyl imines, a reaction type that could potentially be adapted for use with this compound. organic-chemistry.org

Phase-transfer catalysis offers a practical method for conducting reactions between water-soluble and organic-soluble reactants. Chiral phase-transfer catalysts, often derived from cinchona alkaloids, have been successfully used for the asymmetric alkylation of glycine (B1666218) imines to produce α-amino acid derivatives. organic-chemistry.org Given that this compound can be considered an activated methylene (B1212753) compound, its asymmetric alkylation under phase-transfer conditions using a suitable chiral catalyst is a feasible and attractive synthetic route to novel, enantioenriched α-amino isocyanide derivatives.

A summary of potential organocatalytic applications is presented below:

| Catalysis Type | Catalyst Example | Potential Reaction |

| Brønsted Acid/Lewis Base | Chiral Phosphoric Acid/Amine | Asymmetric Michael Addition |

| Lewis Acid | Chiral Metal Complex (e.g., Cu(OTf)₂) | Asymmetric Allylation |

| Phase-Transfer Catalysis | Chiral Quaternary Ammonium Salt | Asymmetric Alkylation |

Strategies for Asymmetric Induction in TosMIC Chemistry

Achieving high levels of asymmetric induction is a primary goal in modern synthetic chemistry. For reactions involving this compound, several strategies can be envisioned to control the stereochemical outcome.

The use of chiral catalysts is the most direct approach. As discussed in the previous sections, chiral transition metal complexes and organocatalysts are instrumental. For example, a silver catalyst in combination with a chiral ligand has been shown to induce high enantioselectivity in the aldol reaction of the parent TosMIC. acs.org The choice of a suitable chiral ligand would be critical to achieve high stereocontrol in reactions of the more sterically demanding this compound.

Another strategy involves the use of chiral auxiliaries. A chiral auxiliary could be temporarily attached to the reaction partner of the isocyanide, directing the approach of the nucleophile from a specific face. While this adds extra steps for attachment and removal of the auxiliary, it can be a highly effective method for achieving diastereoselectivity.

Substrate control is also a viable strategy. If one of the reactants already possesses a chiral center, it can influence the stereochemistry of the newly formed stereocenter. This is particularly relevant in reactions such as the addition of this compound to a chiral aldehyde or imine. The inherent chirality of the substrate can lead to a diastereoselective outcome. acs.org

Finally, the development of photoenzymatic methods offers a cutting-edge approach to asymmetric synthesis. While not yet reported for TosMIC derivatives, the use of engineered enzymes to catalyze reactions with high stereoselectivity is a rapidly growing field and could potentially be applied to the functionalization of this compound in the future. nih.gov

Ligand Design for Enhanced Selectivity in Catalytic Processes

The design of the ligand in a metal-catalyzed reaction is paramount for achieving high selectivity. For reactions involving this compound, the steric and electronic properties of the ligand will have a profound impact on the catalytic cycle.

The steric bulk of the ligand is a key factor. A bulkier ligand can create a more defined chiral pocket around the metal center, leading to higher enantioselectivity. Given the presence of the pentyl group in this compound, a careful balance must be struck; the ligand should be bulky enough to enforce stereoselectivity but not so large as to hinder the approach of the substrate to the catalytic center.

The electronic properties of the ligand are also crucial. Electron-donating ligands can increase the electron density on the metal, which can affect its reactivity. Conversely, electron-withdrawing ligands can make the metal more Lewis acidic. The choice of ligand electronics will depend on the specific reaction mechanism. For example, in a reaction where the metal activates the isocyanide, a more electron-rich metal may be desirable.

Bite angle is another important parameter in ligand design, particularly for bidentate ligands. The bite angle influences the geometry of the metal complex and, consequently, the steric environment around the active site. Fine-tuning the bite angle can lead to significant improvements in selectivity.

The following table highlights key considerations in ligand design for catalytic reactions of this compound.

| Ligand Parameter | Influence on Catalysis | Example Ligand Type |

| Steric Bulk | Enantioselectivity, Substrate Accessibility | Bulky Phosphines (e.g., t-Bu₃P), BINAP |

| Electronic Properties | Metal Reactivity, Lewis Acidity | Electron-rich (e.g., P(OPh)₃) or Electron-poor (e.g., P(C₆F₅)₃) Ligands |

| Bite Angle | Coordination Geometry, Chiral Pocket | Bidentate Phosphines with varying backbones (e.g., DPEPhos, Xantphos) |

Advanced Applications and Future Research Directions

Exploration of New Reaction Pathways and Synthetic Methodologies

The primary route to 1-N-Pentyl-1-tosylmethyl isocyanide involves the α-alkylation of the parent TosMIC. organic-chemistry.orgorganic-chemistry.org This is typically achieved by deprotonating TosMIC with a strong base to form a stabilized carbanion, followed by nucleophilic substitution with a pentyl halide. While this method is established, future research could explore novel and more efficient synthetic pathways.

The true frontier for this compound lies in its application in novel reaction cascades. The presence of the pentyl group introduces steric and electronic modifications compared to the parent TosMIC, which could lead to unique reactivity and selectivity in various transformations. Future investigations could focus on its participation in:

Asymmetric Catalysis: The development of chiral ligands that can stereoselectively engage with the pentyl-substituted isocyanide in metal-catalyzed reactions is a promising avenue. This could lead to the enantioselective synthesis of complex molecules.

Novel Multicomponent Reactions (MCRs): While TosMIC is a workhorse in MCRs for the synthesis of heterocycles like imidazoles and oxazoles, the influence of the pentyl group on the reaction outcomes is largely unexplored. acs.orgresearchgate.net Systematic studies on its behavior in Ugi, Passerini, and van Leusen-type reactions could unveil new scaffolds. organic-chemistry.orgacs.org

Radical Chemistry: The isocyanide group can participate in radical reactions. Investigating the radical-mediated transformations of this compound could open up new avenues for carbon-carbon and carbon-heteroatom bond formation.

Development of Sustainable and Green Chemistry Approaches

The principles of green chemistry are increasingly integral to modern synthesis. For this compound, future research should prioritize the development of more sustainable synthetic methods. This includes:

Greener Solvents and Catalysts: Moving away from hazardous solvents and employing more environmentally benign alternatives is crucial. Furthermore, the development of recoverable and reusable catalysts for its synthesis and subsequent reactions would significantly improve its green credentials.

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product is a key tenet of green chemistry. Multicomponent reactions are inherently atom-economical, and further optimization of MCRs involving this isocyanide will be a key research direction.

In-situ Generation: To circumvent the handling of potentially odorous and toxic isocyanides, methods for the in-situ generation of this compound from stable precursors immediately prior to its use in a one-pot reaction would be a significant advancement in sustainable chemistry.

Computational Chemistry in Reaction Design and Mechanism Prediction

Computational chemistry is a powerful tool for understanding and predicting chemical reactivity. For this compound, theoretical studies can provide invaluable insights where experimental data is lacking. Future computational investigations should focus on:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to model the transition states and intermediates of reactions involving this compound. This can help in understanding the role of the pentyl group in influencing reaction pathways and selectivity.

Predictive Modeling for Catalyst Design: Computational screening of potential catalysts for reactions involving this compound can accelerate the discovery of new and more efficient catalytic systems.

Spectroscopic and Property Prediction: Theoretical calculations can predict spectroscopic data (e.g., NMR, IR spectra) and physical properties, which can aid in the characterization and identification of this compound and its reaction products.

Synergistic Applications of TosMIC in Complex Molecule Synthesis

The unique combination of the isocyanide, sulfonyl, and pentyl groups in this compound makes it a potentially powerful building block in the synthesis of complex organic molecules. Future research could explore its synergistic application in:

Tandem and Cascade Reactions: Designing reaction sequences where the isocyanide and sulfonyl groups react in a concerted or sequential manner can lead to the rapid construction of molecular complexity from simple starting materials.

Diversity-Oriented Synthesis: The modular nature of reactions involving this isocyanide makes it an ideal candidate for diversity-oriented synthesis, allowing for the rapid generation of libraries of complex molecules for screening purposes.

Addressing Current Challenges and Identifying Future Opportunities in Isocyanide Chemistry

While isocyanide chemistry has made significant strides, several challenges remain that are relevant to the future of this compound.

Current Challenges:

Limited Commercial Availability: Unlike the parent TosMIC, α-alkylated derivatives like the pentyl-substituted version are not readily available commercially, which hinders their widespread investigation.

Odor and Toxicity Concerns: Although TosMIC itself is relatively odorless, many other isocyanides are known for their pungent smell and potential toxicity, which necessitates careful handling.

Future Opportunities:

New Building Blocks: this compound and other α-substituted derivatives represent a class of underutilized building blocks with the potential to access novel chemical space.

Advanced Materials: The incorporation of the isocyanide functionality into polymers and materials is an emerging area of research. The specific properties imparted by the pentyl group could be exploited in the design of new functional materials.

Broader Synthetic Utility: A systematic exploration of the reactivity of this compound is needed to fully realize its potential as a versatile tool in the synthetic organic chemist's arsenal.

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of 1-N-Pentyl-1-tosylmethyl isocyanide that influence experimental design?

- Answer : Key properties include:

- Molecular weight : 265.37 g/mol (exact mass: 265.114) .

- Hydrophobicity : LogP = 3.9, indicating moderate lipophilicity, which affects solubility in organic solvents .

- Hydrogen bonding : Zero hydrogen bond donors and three acceptors, suggesting limited polar interactions .

- Rotatable bonds : Six, implying conformational flexibility that may influence reactivity .

- Topological polar surface area (TPSA) : 46.9 Ų, relevant for predicting membrane permeability .

These properties guide solvent selection, reaction kinetics, and purification strategies (e.g., column chromatography).

Q. What synthetic methodologies are commonly used to prepare this compound?

- Answer : The compound is synthesized via:

Tosylation : Reaction of a pentyl-substituted precursor with tosyl chloride under basic conditions .

Isocyanide formation : Dehydration of a formamide intermediate using POCl₃ or phosgene derivatives .

Purification : Chromatographic separation (e.g., silica gel) to isolate the product, validated by NMR (¹H/¹³C) and LC-MS .

Critical parameters include anhydrous conditions and temperature control to prevent premature polymerization .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound in multicomponent reactions (MCRs)?

- Answer : Optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of the isocyanide group .

- Catalysts : Transition metals (e.g., Pd, Cu) or Lewis acids (e.g., ZnCl₂) accelerate cycloaddition or insertion reactions .

- Temperature : MCRs often proceed at 60–80°C to balance reactivity and side-product formation .

- Monitoring : Real-time FTIR or Raman spectroscopy tracks isocyanide consumption .

Example: In heterocyclic synthesis, stoichiometric ratios of 1:1:1 (isocyanide:aldehyde:amine) yield quinoline derivatives with >80% efficiency .

Q. What advanced spectroscopic techniques address challenges in characterizing this compound?

- Answer :

- Surface-Enhanced Raman Spectroscopy (SERS) : Enhances sensitivity for trace analysis using Au/Ag nanoparticles, resolving C≡N stretching (~2100 cm⁻¹) and tosyl group vibrations .

- NMR Isotopic Labeling : ¹⁵N-labeled isocyanides clarify rotational isomerism in dynamic systems .

- Challenges : Reproducibility in SERS requires standardized substrate preparation (e.g., nanolithography) to minimize signal variability .

Q. How does the electronic structure of this compound influence its role in transition metal-mediated polymerizations?

- Answer :

- Coordination chemistry : The isocyanide’s lone pair on nitrogen binds to transition metals (e.g., Pd, Ni), forming σ-complexes that initiate polymerization .

- Polymer architecture : Rigid helical poly(isocyanide)s result from asymmetric induction during chain propagation .

- Electronic effects : Electron-withdrawing tosyl groups stabilize metal complexes, lowering activation barriers for insertion reactions .

Q. How can computational modeling resolve discrepancies between experimental and theoretical data on isomerization pathways?

- Answer :

- DFT/MD simulations : Calculate activation energies for isomerization (e.g., C-N bond rotation) and compare with experimental Arrhenius plots .

- Radical pathways : Laser-induced isomerization studies suggest chain mechanisms involving methyl radicals, validated by EPR spectroscopy .

- Contradiction resolution : Adjust force fields to account for solvent effects (e.g., dielectric constant) and non-covalent interactions .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.